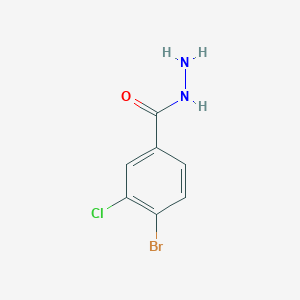

4-Bromo-3-chlorobenzhydrazide

Description

Historical Perspectives and Contemporary Relevance of Benzhydrazide Scaffolds in Chemical Science

Benzhydrazide, a derivative of benzoic acid and hydrazine (B178648), and its related scaffolds have a rich history in chemical science. Initially explored for their tuberculostatic properties, the benzhydrazide moiety has since been recognized as a "privileged structure" in medicinal chemistry. This is due to its ability to form various stable conformations and engage in multiple non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition processes. In contemporary research, benzhydrazide derivatives are integral building blocks for the synthesis of a wide array of heterocyclic compounds, including oxadiazoles, thiadiazoles, and triazoles, many of which exhibit significant biological activities. iscientific.org

The Strategic Role of Halogenation in Modulating Molecular Properties and Reactivity

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into organic molecules is a well-established strategy in synthetic and medicinal chemistry to modulate their physicochemical and biological properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The specific nature and position of the halogen atom on an aromatic ring can have profound effects. For instance, the presence of electron-withdrawing halogens can alter the reactivity of adjacent functional groups and introduce the potential for halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design. In the context of 4-Bromo-3-chlorobenzhydrazide, the presence of both bromine and chlorine atoms on the phenyl ring is anticipated to significantly influence its electronic properties and reactivity compared to unsubstituted benzhydrazide.

Rationale for Dedicated Academic Investigation into this compound

The specific substitution pattern of this compound, featuring a bromine atom at the para-position and a chlorine atom at the meta-position relative to the hydrazide group, presents a unique electronic and steric environment. This di-halogenation pattern is of academic interest for several reasons. Firstly, it allows for a systematic investigation into the combined electronic effects of two different halogens on the reactivity of the benzhydrazide core. Secondly, the presence of two distinct halogen atoms provides opportunities for selective functionalization through various cross-coupling reactions, potentially leading to the synthesis of novel and complex molecular architectures. Furthermore, the exploration of its coordination chemistry and the biological activities of its derivatives could reveal new structure-activity relationships, contributing to the broader understanding of halogenated organic compounds.

Comprehensive Overview of Research Objectives and Methodological Framework

A comprehensive investigation into this compound would encompass several key objectives. A primary goal would be the development and optimization of a robust synthetic route to obtain the compound in high purity and yield. Standard synthetic approaches would likely involve the hydrazinolysis of the corresponding 4-bromo-3-chlorobenzoyl chloride or a methyl/ethyl ester derivative.

A thorough characterization of the synthesized compound would be essential, employing a suite of analytical techniques. This would include spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure. X-ray crystallography would be invaluable for elucidating the solid-state conformation and intermolecular interactions.

Subsequent research would logically progress to an exploration of the reactivity of this compound. This could involve its use as a precursor in the synthesis of derivatives, such as Schiff bases and hydrazones, by reacting it with various aldehydes and ketones. The investigation of these derivatives could, in turn, lead to the discovery of compounds with interesting material or biological properties.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 148993-19-5 | synquestlabs.com |

| Molecular Formula | C₇H₆BrClN₂O | synquestlabs.com |

| Molecular Weight | 249.49 g/mol | synquestlabs.com |

| Melting Point | 171-173 °C | guidechem.com |

| Density | 1.719 g/cm³ | guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMUCZNGCWTULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370783 | |

| Record name | 4-Bromo-3-chlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148993-19-5 | |

| Record name | 4-Bromo-3-chlorobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148993-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148993-19-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways for 4 Bromo 3 Chlorobenzhydrazide

Strategic Design of Precursor Molecules for 4-Bromo-3-chlorobenzhydrazide Synthesis

The successful synthesis of this compound is critically dependent on the availability and purity of its key precursor, 4-bromo-3-chlorobenzoic acid, and the efficiency of the subsequent hydrazinolysis reaction.

The primary precursor for this compound is 4-bromo-3-chlorobenzoic acid. The synthesis of this and related substituted benzoic acids can be approached through several routes, often starting from more readily available chlorinated or brominated toluenes, benzonitriles, or benzotrichlorides.

One common strategy involves the oxidation of a corresponding substituted toluene. For instance, 4-bromo-3-chlorotoluene (B1266831) can be oxidized to 4-bromo-3-chlorobenzoic acid. Another approach is the hydrolysis of a benzotrichloride (B165768) derivative. A patented method describes the synthesis of 5-bromo-2-chlorobenzoic acid by reacting 2-chlorobenzotrichloride with a brominating agent, followed by hydrolysis in acidic conditions google.comgoogle.com. This highlights a general strategy where a trichloromethyl group is converted to a carboxylic acid.

A general overview of synthetic approaches for halogenated benzoic acids is presented below:

| Starting Material | Key Transformation | Product | Reference Example |

| Substituted Toluene | Oxidation (e.g., with KMnO₄) | Substituted Benzoic Acid | Synthesis of 4-bromobenzoic acid from 4-bromoacetophenone (derived from bromobenzene) quora.comquora.com |

| Substituted Benzotrichloride | Hydrolysis (acidic conditions) | Substituted Benzoic Acid | Synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzotrichloride google.comgoogle.com |

| Substituted Benzotrifluoride | Hydrolysis (oleum) | Substituted Benzoic Acid | A route to 5-bromo-2-chlorobenzoic acid, noted for high acid use and fluorine-containing wastewater google.comgoogle.com |

The choice of synthetic route is often dictated by the availability of starting materials, cost, and environmental considerations. For example, the hydrolysis of benzotrifluorides, while effective, can generate significant and difficult-to-treat waste google.com.

Hydrazides are most commonly prepared by the reaction of a carboxylic acid derivative, typically an ester or an acyl chloride, with hydrazine (B178648). This reaction is a nucleophilic acyl substitution.

From Esters (Hydrazinolysis): The most widely used method for preparing hydrazides is the hydrazinolysis of the corresponding esters with hydrazine monohydrate egranth.ac.inresearchgate.net. The mechanism involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the alcohol (alkoxide) to form the hydrazide. This method is generally effective, though it requires the initial preparation of the ester from the carboxylic acid egranth.ac.inosti.gov. For some α,β-unsaturated esters, this reaction can be complicated by undesired Michael-type additions researchgate.netrsc.org.

From Acyl Chlorides: Acyl chlorides are highly reactive and react rapidly, sometimes violently, with hydrazine to yield hydrazides egranth.ac.inrjptonline.org. Due to their high reactivity, it can be challenging to prevent the formation of the diacyl-substituted hydrazine as a byproduct egranth.ac.in. The reaction is often performed at low temperatures in a suitable solvent to control its rate rjptonline.org.

From Carboxylic Acids: Direct conversion of carboxylic acids to hydrazides is also possible. This typically requires an activating agent to convert the hydroxyl group of the acid into a better leaving group. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to form a reactive acylimidazole intermediate, which then readily reacts with hydrazine chemicalbook.com. Alternatively, dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the reaction at room temperature rjptonline.org. Some methods also achieve this conversion directly under solvent-free conditions using microwave irradiation egranth.ac.inresearchgate.net.

Optimization of hydrazide formation depends on several factors:

| Parameter | Influence on Reaction | Optimization Strategy |

|---|---|---|

| Starting Material | Reactivity (Acyl Chloride > Ester > Acid) | Select based on desired reactivity, selectivity, and process steps. Esters are common for good balance egranth.ac.in. |

| Solvent | Solubilizes reactants, affects reaction rate. | Alcohols like methanol (B129727) or ethanol (B145695) are common for hydrazinolysis of esters nih.govthepharmajournal.com. |

| Temperature | Increases reaction rate. | Elevated temperatures (reflux) are often used for ester hydrazinolysis nih.govthepharmajournal.com. Low temperatures are needed for acyl chlorides rjptonline.org. |

| Catalyst | Can accelerate the reaction. | Base catalysis is known to enhance the rate of ester aminolysis and hydrazinolysis sci-hub.se. |

| Reagent Ratio | Affects product distribution. | An excess of hydrazine can be used to minimize the formation of diacyl byproducts, especially with highly reactive acyl halides rjptonline.org. |

Development and Refinement of Optimized Synthetic Routes to this compound

Optimizing the synthesis of this compound involves investigating catalytic systems to improve reaction efficiency and developing robust, high-yield protocols coupled with effective purification strategies.

While many hydrazide syntheses are performed thermally without a catalyst, catalytic systems can offer milder reaction conditions and improved efficiency. Various metal-based catalysts, including those based on copper, nickel, and ruthenium, have been developed for C-N bond formation and related reactions leading to hydrazide derivatives organic-chemistry.org. For instance, CuI has been used to catalyze the coupling of N-acyl-N′-substituted hydrazines with aryl iodides organic-chemistry.org.

The kinetics of hydrazinolysis, particularly of esters, have been studied and show that the reaction can be subject to general base catalysis sci-hub.se. This implies that the rate of reaction can be increased by the presence of a base, which can deprotonate the hydrazine to increase its nucleophilicity or participate in the breakdown of the tetrahedral intermediate. Understanding the reaction kinetics allows for the fine-tuning of parameters like pH, temperature, and concentration to maximize the reaction rate while minimizing side reactions.

A high-yield protocol for a structurally similar compound, 2-bromo-4-chlorobenzohydrazide, has been reported, achieving an 82% yield. This two-stage process involves the activation of the corresponding carboxylic acid followed by the addition of hydrazine chemicalbook.com.

Example High-Yield Protocol:

Activation: 2-bromo-4-chlorobenzoic acid is treated with 1,1'-carbonyldiimidazole (CDI) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in tetrahydrofuran (B95107) (THF) at 70°C for 3 hours. This forms a highly reactive acylimidazole intermediate chemicalbook.com.

Hydrazinolysis: The reaction mixture is cooled to room temperature, and a solution of hydrazine in THF is added. The reaction proceeds for a short duration to form the desired hydrazide chemicalbook.com.

Purification is a critical step to obtain high-purity this compound. Common strategies include:

Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the purified product crystallizes out, leaving impurities in the solution nih.gov. Ethanol or methanol are often used for recrystallizing benzohydrazide (B10538) derivatives thepharmajournal.com.

Washing: The crude product can be washed with aqueous solutions to remove unreacted starting materials or byproducts. For example, washing with a saturated aqueous sodium bicarbonate solution can remove any unreacted acidic starting material chemicalbook.com.

Chromatography: For more challenging separations, flash column chromatography is highly effective. The protocol for 2-bromo-4-chlorobenzohydrazide utilizes a silica (B1680970) gel column with a dichloromethane/methanol gradient to isolate the pure product chemicalbook.com.

Integration of Sustainable Chemistry Principles in this compound Production

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact mdpi.commdpi.com. Key areas for integration include waste prevention, maximizing atom economy, and enhancing energy efficiency.

A significant advancement in the green synthesis of hydrazides is the use of microwave irradiation, often under solvent-free conditions egranth.ac.inresearchgate.net. This approach offers numerous advantages over conventional heating methods, including dramatically reduced reaction times, lower energy consumption, and often higher yields and product purity egranth.ac.in.

A comparative analysis of a conventional two-step synthesis of benzohydrazide (from benzoic acid via its ester) versus a one-pot microwave-assisted green synthesis directly from the acid highlights the benefits of the latter approach researchgate.net.

| Metric | Conventional Method (Process 1) | Green Method (Process 2) | Improvement |

| Number of Steps | Two | One | 50% Reduction |

| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |

| Overall Yield (%) | 77.0 | 90 | 13% Increase |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |

| E(environmental) Factor | 4.5 | 0.3 | 93.3% Reduction |

| Data adapted from a study on the synthesis of benzohydrazide researchgate.net. |

Further green chemistry considerations include:

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using methanol as a methylating agent instead of highly toxic dimethyl sulfate (B86663) or methyl iodide in precursor synthesis represents a greener choice researchgate.netnih.gov.

Continuous Flow Processing: Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability for the synthesis of hydrazides, representing a modern and potentially more sustainable manufacturing approach osti.gov.

By integrating these principles, the production of this compound can be made more efficient, cost-effective, and environmentally benign.

Methodologies for Scalable Synthesis of this compound for Research Applications

The synthesis of this compound for research applications necessitates a pathway that is both reliable and scalable, allowing for the production of gram-to-multigram quantities with high purity. A common and efficient strategy for preparing aromatic hydrazides involves a two-step sequence starting from the corresponding carboxylic acid. This approach ensures high conversion rates and simplifies purification procedures.

The most established route commences with the esterification of 4-bromo-3-chlorobenzoic acid, followed by hydrazinolysis of the resulting ester. This method is favored for its operational simplicity, use of readily available reagents, and consistently high yields.

Step 1: Esterification of 4-Bromo-3-chlorobenzoic Acid

The initial step involves the conversion of 4-bromo-3-chlorobenzoic acid to its corresponding ester, typically the methyl or ethyl ester. The Fischer esterification is a classic and scalable method for this transformation. The reaction involves heating the carboxylic acid in an excess of an alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid, such as concentrated sulfuric acid. The excess alcohol serves as both the reactant and the solvent, driving the equilibrium towards the product. The reaction is typically carried out under reflux for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC). nih.gov Upon cooling, the ester product can be isolated through precipitation by pouring the reaction mixture into water, followed by filtration and washing to remove the acid catalyst and any unreacted starting material.

Step 2: Hydrazinolysis of the Ester

The second and final step is the conversion of the intermediate ester (e.g., methyl 4-bromo-3-chlorobenzoate) to this compound. This is achieved through nucleophilic acyl substitution with hydrazine hydrate (B1144303). The ester is dissolved in a suitable solvent, commonly ethanol, and treated with an excess of hydrazine hydrate. nih.govchemmethod.com The mixture is heated under reflux for a period of 12 to 24 hours. nih.gov During this time, the hydrazide product, being less soluble in the alcohol solvent than the starting ester, often precipitates from the reaction mixture upon cooling. This facilitates a straightforward isolation process involving filtration, washing with a cold solvent like diethyl ether or ethanol, and drying. nih.gov This method is highly efficient and generally provides the desired benzhydrazide in high purity and yield.

The following table summarizes the typical reaction parameters for this scalable, two-step synthesis.

| Step | Reaction | Starting Materials | Reagents | Solvent | Typical Conditions | Typical Yield |

|---|---|---|---|---|---|---|

| 1 | Esterification | 4-Bromo-3-chlorobenzoic acid | Concentrated H₂SO₄ (catalyst) | Ethanol (excess) | Reflux, 24 h | 58-65% |

| 2 | Hydrazinolysis | Ethyl 4-bromo-3-chlorobenzoate | Hydrazine hydrate (excess) | Ethanol | Reflux, 12 h | 70-80% |

This synthetic route represents a robust and cost-effective methodology for producing this compound on a scale suitable for extensive research applications, avoiding the need for specialized equipment or expensive reagents.

Detailed Chemical Reactivity and Derivatization Chemistry of 4 Bromo 3 Chlorobenzhydrazide

Mechanistic Investigations of Reactions Involving the Hydrazide Functional Group

The hydrazide functional group is a versatile nucleophile, with the terminal nitrogen atom (-NH₂) being the primary site of reactivity. It readily participates in acylation, alkylation, sulfonylation, and condensation reactions, which serve as foundational steps for constructing more complex molecular architectures.

Acylation, Alkylation, and Sulfonylation of the Hydrazide Moiety

The nucleophilic character of the terminal amino group of the hydrazide allows for straightforward reactions with various electrophiles.

Acylation: 4-Bromo-3-chlorobenzhydrazide can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides. The mechanism involves the nucleophilic attack of the terminal -NH₂ group on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable N,N'-diacylhydrazine derivative. Kinetic studies on related benzhydrazide derivatives suggest a stepwise mechanism where the initial nucleophilic attack is the rate-determining step researchgate.net. These reactions are typically performed in the presence of a base to neutralize the acid byproduct.

Alkylation: The alkylation of this compound with alkyl halides primarily occurs at the terminal nitrogen atom, which is more nucleophilic and less sterically hindered than the adjacent nitrogen. The reaction follows a standard nucleophilic substitution pathway. Methodologies for selective alkylation of hydrazines have been developed, sometimes involving the formation of a nitrogen dianion intermediate to ensure high regioselectivity organic-chemistry.org. The Mitsunobu reaction provides an alternative for the alkylation of related N-acylaminophthalimides, suggesting its potential applicability in this context as well nih.gov.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields N-sulfonylated hydrazide derivatives. Similar to acylation, the terminal nitrogen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. Sulfonyl hydrazides are stable compounds and are themselves valuable intermediates in organic synthesis nih.govacs.org.

| Reaction Type | Electrophile Example | General Product Structure |

| Acylation | Acetyl Chloride | 4-Bromo-3-chloro-N'-(acetyl)benzhydrazide |

| Alkylation | Methyl Iodide | 4-Bromo-3-chloro-N'-(methyl)benzhydrazide |

| Sulfonylation | Tosyl Chloride | 4-Bromo-3-chloro-N'-(tosyl)benzhydrazide |

Condensation Reactions Leading to Iminohydrazides and Heterocyclic Systems

One of the most characteristic reactions of hydrazides is their condensation with carbonyl compounds.

Formation of Iminohydrazides (N-Acylhydrazones): this compound reacts with aldehydes and ketones in an acid-catalyzed condensation reaction to form the corresponding N-acylhydrazones. This reaction proceeds via nucleophilic addition of the terminal -NH₂ group to the carbonyl carbon, forming a carbinolamine intermediate which then dehydrates to yield the stable imine product. These N-acylhydrazones are important intermediates for the synthesis of various heterocyclic compounds biointerfaceresearch.com.

Synthesis of Heterocyclic Systems: The resulting N-acylhydrazones can undergo subsequent intramolecular cyclization or react with other reagents to form a variety of five- and six-membered heterocyclic rings.

1,3,4-Oxadiazoles: Acylhydrazones can be cyclized to 1,3,4-oxadiazoles through oxidative cyclization using various reagents, or by reaction with an acid anhydride (B1165640) followed by cyclodehydration nih.gov.

Pyrazoles: Condensation of the hydrazide with 1,3-dicarbonyl compounds, such as acetylacetone, followed by cyclization, is a common route to pyrazole (B372694) derivatives.

Cycloaddition Reactions and Ring Transformations

The N-acylhydrazones derived from this compound are valuable precursors for cycloaddition reactions, enabling the construction of complex polycyclic systems.

[3+2] Cycloaddition: N-acylhydrazones can be converted into azomethine imines, which are 1,3-dipoles. These intermediates can undergo [3+2] cycloaddition reactions with alkenes (dipolarophiles) to yield pyrazolidine (B1218672) or pyrazole derivatives rsc.orgresearchgate.net.

Aza-Diels-Alder Reaction: Under certain conditions, hydrazones can function as 1,2-diaza-1,3-dienes and participate in [4+2] aza-Diels-Alder reactions with suitable dienophiles to form six-membered heterocyclic rings rsc.org.

Electrochemical Cycloaddition: An electrochemical approach has been developed for the cycloaddition of hydrazones with cyanamide, providing a route to substituted 5-amino-1,2,4-triazoles under mild conditions rsc.org.

Exploration of Reactivity at the Aromatic Halogen Substituents

The 4-bromo-3-chlorophenyl ring offers opportunities for functionalization through reactions that target the carbon-halogen bonds. The presence of the electron-withdrawing benzhydrazide group influences the reactivity of the ring, while the different nature of the two halogen atoms (bromine and chlorine) allows for selective transformations.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Ring

Aryl halides can undergo nucleophilic aromatic substitution (SₙAr) if the ring is activated by electron-withdrawing groups.

Mechanism: The SₙAr reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Reactivity of this compound: The benzhydrazide group, being an acyl derivative, acts as an electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions. In this molecule, the bromine atom is at the C4 position (para to the hydrazide), making this site the most likely target for SₙAr.

Leaving Group Ability: In SₙAr reactions, the rate-determining step is often the initial nucleophilic attack. This step is facilitated by more electronegative halogens that increase the electrophilicity of the carbon atom. Consequently, the typical leaving group reactivity order is F > Cl ≈ Br > I, which is the reverse of the order seen in Sₙ1 and Sₙ2 reactions nih.govquora.com. Therefore, while both halogens could potentially be displaced, reaction conditions would be a critical factor in determining the outcome.

Metal-Catalyzed Cross-Coupling Reactions for Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of aryl halides. A key principle governing the reactivity of dihalogenated substrates like this compound is the differential reactivity of the C-Br and C-Cl bonds. The oxidative addition of palladium(0) to a C-Br bond is significantly faster than to a C-Cl bond, allowing for highly selective functionalization at the bromine-substituted position nih.gov.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) to form a new C-C bond organic-chemistry.orgharvard.edu. For this compound, the reaction would selectively occur at the C4 position, replacing the bromine atom and leaving the chlorine atom untouched for potential subsequent transformations nih.gov.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylethyne wikipedia.orgorganic-chemistry.org. The higher reactivity of the C-Br bond ensures that the alkynyl group is selectively introduced at the C4 position wikipedia.org.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine (primary or secondary) wikipedia.orglibretexts.orgjk-sci.com. It allows for the selective introduction of a substituted amino group at the C4 position of this compound.

The table below summarizes the expected outcomes of these selective cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product (Selective at C-Br) |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Chloro-4-phenylbenzhydrazide |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 3-Chloro-4-(phenylethynyl)benzhydrazide |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 3-Chloro-4-(phenylamino)benzhydrazide |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 3-Chloro-4-(morpholino)benzhydrazide |

Electrophilic Aromatic Substitution Patterns on the this compound Scaffold

The introduction of new substituents onto the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing bromo, chloro, and benzhydrazide groups. Both bromine and chlorine are halogens, which are known to be deactivating yet ortho, para-directing. pressbooks.pubmsu.edu Conversely, the benzhydrazide group, containing a carbonyl moiety, is a deactivating and meta-directing group. youtube.com

The combined influence of these competing directors determines the regioselectivity of substitution reactions. The ortho, para-directing nature of the halogens would favor substitution at positions 2, 5, and 6 relative to the benzhydrazide group. However, the meta-directing influence of the benzhydrazide group would favor substitution at position 5. Therefore, the position of electrophilic attack is a result of the cumulative electronic effects of all three substituents.

In a scenario where the directing effects of the groups are in conflict, the more strongly activating group typically dictates the position of substitution. However, in the case of this compound, all substituents are deactivating, making the prediction of the major product less straightforward without experimental data. The interplay of inductive and resonance effects of the halogens, coupled with the electron-withdrawing nature of the carbonyl group, creates a complex electronic landscape on the aromatic ring. msu.edu

Rational Design and Synthesis of Novel this compound Derivatives

The chemical versatility of the hydrazide functional group in this compound allows for the rational design and synthesis of a wide array of novel derivatives with potential applications in various fields, including medicinal chemistry. The design of these new molecules often focuses on creating compounds with specific biological activities by modifying the core structure.

A common and effective strategy for derivatization is the condensation of the hydrazide with various aldehydes and ketones to form hydrazones . nih.govmdpi.com This reaction is typically straightforward and allows for the introduction of a diverse range of substituents. The rational design of hydrazone derivatives often involves selecting carbonyl compounds that are known to contribute to a particular biological effect, thereby creating hybrid molecules with potentially enhanced or novel activities. mdpi.comacs.org

Furthermore, the hydrazide moiety serves as a key building block for the synthesis of various five-membered heterocyclic rings, such as pyrazoles and triazoles . The synthesis of pyrazole derivatives can be achieved through the reaction of the hydrazide with 1,3-dicarbonyl compounds. The structure-activity relationship (SAR) of such pyrazole derivatives is an active area of research, with modifications to the substituents on both the pyrazole and the benzoyl rings influencing their biological profiles. nih.govnih.govmdpi.comconsensus.app

Similarly, triazole derivatives can be synthesized from this compound through multi-step reaction sequences. The design of these triazole-containing molecules is often guided by the known biological importance of the triazole nucleus in medicinal chemistry, with the aim of developing new therapeutic agents. frontiersin.orgbenthamscience.commdpi.comtulane.eduresearchgate.net The synthesis of these derivatives allows for the exploration of chemical space and the development of compounds with tailored properties.

Below is an interactive table summarizing the types of derivatives that can be synthesized from this compound and the typical reagents used.

| Derivative Class | Reagent Type | Resulting Heterocycle/Functional Group |

| Hydrazones | Aldehydes or Ketones | Imine (-C=N-NH-) |

| Pyrazoles | 1,3-Dicarbonyl Compounds | Pyrazole Ring |

| Triazoles | Varies (multi-step synthesis) | Triazole Ring |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 3 Chlorobenzhydrazide and Its Derivatives

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete structural map can be assembled.

The ¹H NMR spectrum of 4-bromo-3-chlorobenzhydrazide is expected to exhibit distinct signals corresponding to the aromatic protons and the hydrazide moiety. The aromatic region would display a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. Due to the electronic effects of the bromine and chlorine substituents, the chemical shifts of the three aromatic protons (H-2, H-5, and H-6) would be influenced accordingly. H-2, being adjacent to the electron-withdrawing carbonyl group and ortho to the chlorine, would likely appear as a doublet. H-5, situated between the chlorine and bromine atoms, would be a doublet of doublets, and H-6, ortho to the bromine, would present as a doublet. The protons of the hydrazide group (-CONHH -NH₂ ) would appear as two distinct signals, typically in the downfield region of the spectrum, which may be broad due to quadrupole effects and chemical exchange.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. derpharmachemica.com For this compound, seven distinct signals are anticipated: six for the aromatic carbons and one for the carbonyl carbon. The carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of 160-165 ppm. derpharmachemica.com The chemical shifts of the aromatic carbons are influenced by the attached halogens and the hydrazide group. The carbon atoms directly bonded to bromine (C-4) and chlorine (C-3) would show characteristic shifts, while the other four aromatic carbons (C-1, C-2, C-5, C-6) would be resolved based on their electronic environment.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Proton | Predicted δ (ppm) and Multiplicity | Carbon | Predicted δ (ppm) |

| H-2 | ~8.0 (d) | C-1 | ~134 |

| H-5 | ~7.8 (dd) | C-2 | ~130 |

| H-6 | ~7.6 (d) | C-3 | ~132 (C-Cl) |

| -NH- | ~10.0 (s, br) | C-4 | ~120 (C-Br) |

| -NH₂ | ~4.6 (s, br) | C-5 | ~131 |

| C-6 | ~128 | ||

| C=O | ~163 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. emerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity of the aromatic protons. Cross-peaks would be observed between adjacent protons, for instance, between H-5 and H-6, and between H-5 and H-2 if a small four-bond coupling exists. This confirms the substitution pattern on the benzene ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. creative-biostructure.com An HSQC spectrum would show cross-peaks connecting the signals of H-2, H-5, and H-6 to their corresponding carbon atoms C-2, C-5, and C-6, respectively. This allows for the unambiguous assignment of the protonated aromatic carbons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings (typically over 2-4 bonds) between protons and carbons, which is vital for connecting different fragments of the molecule. creative-biostructure.com For this compound, key HMBC correlations would be expected from the aromatic protons (H-2 and H-6) to the carbonyl carbon (C=O), confirming the attachment of the benzoyl group to the hydrazide moiety. Furthermore, correlations from the -NH proton to the carbonyl carbon and to the aromatic C-1 would solidify the structure. youtube.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

The IR spectrum of this compound would be dominated by characteristic absorption bands of the hydrazide group. The N-H stretching vibrations of the -NH and -NH₂ groups are expected to appear as medium to strong bands in the 3200-3400 cm⁻¹ region. The C=O stretching vibration (Amide I band) typically gives a very strong absorption around 1640-1670 cm⁻¹. uc.edu The N-H bending vibration (Amide II band) is found near 1550-1640 cm⁻¹. uc.edu

The aromatic part of the molecule would show C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The vibrations corresponding to the carbon-halogen bonds are found in the fingerprint region. The C-Cl stretch typically appears between 850-550 cm⁻¹, and the C-Br stretch is observed at lower wavenumbers, from 690-515 cm⁻¹. libretexts.orgorgchemboulder.com

Raman spectroscopy, being complementary to IR, would also be useful. The aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the C=C bonds in the ring and the C-X (halogen) stretches would be readily observable.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| N-H (Amine/Amide) | Stretching | 3200 - 3400 | Medium-Strong | Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | Strong |

| C=O (Amide I) | Stretching | 1640 - 1670 | Strong | Medium |

| N-H (Amide II) | Bending | 1550 - 1640 | Medium-Strong | Weak |

| C=C (Aromatic) | In-ring Stretching | 1400 - 1600 | Medium-Strong | Strong |

| C-Cl | Stretching | 550 - 850 | Strong | Strong |

| C-Br | Stretching | 515 - 690 | Strong | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a compound, allowing for the determination of its elemental formula. For this compound (C₇H₆BrClN₂O), the presence of two halogen atoms, bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1 and ³⁵Cl:³⁷Cl ≈ 3:1), results in a distinctive isotopic pattern for the molecular ion peak. libretexts.org This pattern would consist of a cluster of peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the combined probabilities of the isotopes. orgchemboulder.comnist.gov

The analysis of the fragmentation pattern in the mass spectrum provides evidence for the compound's structure. Upon ionization, the molecular ion can undergo various fragmentation processes. A likely and prominent fragmentation pathway for this compound would involve the cleavage of the N-N bond or the CO-NH bond. The primary fragmentation is often the alpha-cleavage adjacent to the carbonyl group, leading to the formation of the stable 4-bromo-3-chlorobenzoyl cation. Subsequent fragmentations could involve the loss of CO from this cation or cleavages within the hydrazide tail.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrClN₂O |

| Monoisotopic Mass (for ⁷⁹Br, ³⁵Cl) | 247.9352 Da |

| Major Predicted Fragment Ions (m/z) | |

| [C₇H₃BrClO]⁺ | 217.9108 (Loss of NH₂NH) |

| [C₆H₃BrCl]⁺ | 189.9159 (Loss of CO from benzoyl cation) |

| [C₇H₄BrClN₂O]⁺ | Molecular Ion Cluster (m/z ~248, 250, 252) |

X-ray Crystallography for Definitive Solid-State Structural Characterization

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional arrangement in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. rsc.org Although a specific crystal structure for this compound is not publicly available, analysis of related benzohydrazide (B10538) derivatives allows for a detailed prediction of its solid-state characteristics. researchgate.netresearchgate.net

The molecule is expected to be largely planar, particularly the benzoyl fragment. iucr.org The crystal packing would be heavily influenced by intermolecular hydrogen bonding involving the hydrazide group. The -NH and -NH₂ protons can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors. These interactions typically lead to the formation of extended one-dimensional chains or two-dimensional sheets, creating a stable supramolecular architecture. rsc.orgias.ac.in Additionally, weaker interactions such as C-H···O, C-H···π, and potentially halogen bonds (C-Br···O or C-Cl···O) could play a role in stabilizing the crystal lattice.

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | Likely Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) |

| Key Bond Length (C=O) | ~1.23 Å |

| Key Bond Length (N-N) | ~1.41 Å |

| Key Bond Length (C-Cl) | ~1.74 Å |

| Key Bond Length (C-Br) | ~1.90 Å |

| Primary Intermolecular Interaction | N-H···O Hydrogen Bonding |

| Secondary Interactions | π-π stacking, Halogen bonds, C-H···O contacts |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. plos.org this compound itself is achiral and therefore would not produce a CD signal. However, chiral derivatives can be readily synthesized, and their analysis by CD spectroscopy can provide valuable information about their absolute configuration and solution-state conformation.

A common method to introduce chirality is to react the terminal -NH₂ group of the hydrazide with a chiral aldehyde or ketone, forming a chiral hydrazone derivative. The resulting derivative would possess a stereocenter, making it CD-active. The CD spectrum of such a derivative would exhibit characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of its chromophores, particularly the aromatic and imine groups.

The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the atoms. plos.org By comparing experimental CD spectra with those predicted by quantum mechanical calculations for different possible stereoisomers and conformers, it is possible to determine the absolute configuration of the newly formed stereocenter and to study the conformational preferences of the molecule in solution. ru.nlmdpi.com This approach is powerful for understanding how the bulky, substituted aromatic ring influences the three-dimensional structure of its derivatives.

Advanced Hyphenated Techniques for Mixture Analysis (e.g., LC-MS, GC-MS)

The analysis of complex mixtures containing this compound and its derivatives necessitates powerful analytical techniques that combine separation and detection. Hyphenated techniques, which couple a separation method with a spectroscopic method, are indispensable for this purpose. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are preeminent among these, providing the sensitivity and specificity required to isolate, identify, and quantify target analytes within a complex matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique that combines the physical separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis power of mass spectrometry. wikipedia.org For a polar, semi-volatile compound like this compound, reversed-phase HPLC would be the method of choice. A C18 stationary phase column with a mobile phase gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), would effectively separate the target compound from impurities and other components in a mixture. researchgate.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that keeps the molecule intact, making it ideal for determining the molecular weight. In positive ion mode, the benzhydrazide moiety would readily accept a proton, forming a protonated molecule [M+H]⁺. The mass analyzer would then detect this ion, confirming the molecular weight of the compound.

The unique isotopic distribution of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) provides a definitive signature for this compound. The mass spectrum of the molecular ion would exhibit a characteristic cluster of peaks (M, M+2, M+4) corresponding to the different isotopic combinations, which aids in its unambiguous identification.

Predicted mass spectrometry data for various adducts of this compound are crucial for its identification in LC-MS analysis. These adducts, formed during the ionization process, provide multiple points of confirmation for the presence of the target analyte.

Table 1: Predicted m/z Values for this compound Adducts in LC-MS

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₇BrClN₂O]⁺ | 248.9425 |

| [M+Na]⁺ | [C₇H₆BrClN₂ONa]⁺ | 270.9244 |

| [M+NH₄]⁺ | [C₇H₁₀BrClN₃O]⁺ | 265.9690 |

| [M-H]⁻ | [C₇H₅BrClN₂O]⁻ | 246.9279 |

Data sourced from predicted values, which are essential for targeted analysis and compound identification. uni.lu

Tandem mass spectrometry (LC-MS/MS) can be employed for further structural confirmation. The precursor ion (e.g., m/z 248.94) is isolated and fragmented to produce a unique pattern of product ions. For this compound, fragmentation would likely occur at the amide bond, yielding characteristic fragment ions that retain the distinct isotopic patterns of the halogen atoms. researchgate.netmassbank.eu

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique suitable for the analysis of thermally stable and volatile or semi-volatile compounds. youtube.com While the direct analysis of this compound might be possible, derivatization may sometimes be employed to enhance volatility and thermal stability. The technique separates components of a mixture in the gas phase using a capillary column before detection by a mass spectrometer. nih.gov

The most common ionization method in GC-MS is electron ionization (EI), a high-energy process that causes extensive fragmentation of the molecule. This fragmentation creates a reproducible "fingerprint" mass spectrum that is highly specific to the compound's structure and can be compared against spectral libraries for identification.

For this compound, the mass spectrum would be characterized by its molecular ion peak, which would display the complex and distinctive isotopic pattern arising from the presence of both a bromine and a chlorine atom. The relative intensities of the isotopic peaks are predictable and serve as a primary identification tool. researchgate.netaip.org

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | Isotopic Composition | Theoretical m/z | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₇H₆⁷⁹Br³⁵ClN₂O | 247.9352 | 76.7 |

| [M+2]⁺ | C₇H₆⁸¹Br³⁵ClN₂O / C₇H₆⁷⁹Br³⁷ClN₂O | 249.9323 | 100.0 |

| [M+4]⁺ | C₇H₆⁸¹Br³⁷ClN₂O | 251.9293 | 24.6 |

This characteristic pattern is a definitive marker for a compound containing one bromine and one chlorine atom.

The fragmentation pattern under EI would provide further structural information. Key fragments would likely include the loss of the hydrazide group (-NHNH₂) and the formation of the stable 4-bromo-3-chlorobenzoyl cation. Each of these fragments would also exhibit the characteristic isotopic signature of the halogen atoms they contain, adding another layer of confidence to the identification.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Chlorobenzhydrazide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and predict the reactivity of molecules. mdpi.com By solving approximations of the Schrödinger equation, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized geometry of 4-bromo-3-chlorobenzhydrazide and calculate a variety of molecular properties. nih.gov These calculations provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding the molecule's chemical behavior.

Global reactivity descriptors, which offer a quantitative measure of a molecule's stability and reactivity, can be derived from the energies of the frontier molecular orbitals. These descriptors are crucial for predicting how the molecule will behave in a chemical reaction.

Table 1: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher polarizability and reactivity. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

This table outlines the definitions and significance of global reactivity descriptors calculated from HOMO and LUMO energies derived from DFT.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for explaining reaction mechanisms and outcomes. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, including the benzene (B151609) ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO, conversely, would likely be delocalized across the entire molecule, particularly over the carbonyl group and the aromatic ring, which can accept electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. nih.gov Molecules with a small gap are considered "soft," while those with a large gap are "hard." nih.gov In studies of similar compounds like (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, the energy gap is a clear indicator of charge-transfer interactions within the molecule. nih.gov

Table 2: Representative Frontier Orbital Energies for a Benzhydrazide Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Note: The values presented are typical for this class of compounds and are used here for illustrative purposes. The exact values for this compound would require a specific DFT calculation.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.com The map is colored based on the electrostatic potential, where red indicates electron-rich, negative potential regions (prone to electrophilic attack), and blue indicates electron-poor, positive potential regions (prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, the EPS map would show:

Negative Potential (Red/Yellow): The most electron-rich region would be centered on the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atoms of the hydrazide group and the halogen atoms (bromine and chlorine) would also exhibit negative potential.

Positive Potential (Blue): The most electropositive regions would be associated with the hydrogen atoms of the amine (-NH2) group, making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors.

Aromatic Ring: The benzene ring would display a complex potential distribution, generally being electron-rich (negative potential) above and below the plane of the ring due to its π-system, but with variations due to the electron-withdrawing effects of the chloro and bromo substituents.

This visual representation is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for molecular recognition and binding to biological targets.

Conformational Analysis and Energy Landscape Mapping

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (low-energy states) and the energy barriers for rotation around single bonds.

The key rotatable bonds in this compound are the bond between the benzene ring and the carbonyl group (C-C(O)) and the bonds within the hydrazide moiety (C(O)-N and N-N). Rotation around these bonds gives rise to different spatial arrangements. For instance, studies on substituted benzamides show that the planarity of the molecule and the relative orientation of substituents can significantly affect conformational stability. nih.gov

Computational methods can systematically map the potential energy surface by rotating these bonds and calculating the energy of each resulting structure. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy maxima connecting these minima. The results of such an analysis would reveal the most likely shapes the molecule adopts in solution and which conformations are energetically accessible for binding to a receptor.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. rsc.org This involves identifying all intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, one could model various reactions, such as its synthesis, hydrolysis, or cyclization to form heterocyclic compounds. The process involves:

Locating the Transition State: Specialized algorithms are used to find the saddle point on the potential energy surface that corresponds to the TS.

Frequency Calculations: A frequency calculation is performed on the TS structure. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

These calculations provide a detailed, step-by-step description of bond-breaking and bond-forming events, offering deep mechanistic insights that are often difficult to obtain experimentally. smu.edu

Molecular Docking and Dynamics Simulations for Potential Biological Interactions

To investigate the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme.

Molecular Docking Molecular docking simulations place the ligand into the active site of a target protein and score the different binding poses based on their predicted binding affinity. nih.gov This allows for the identification of the most favorable binding mode and the key intermolecular interactions responsible for binding, such as:

Hydrogen bonds

Hydrophobic interactions

Halogen bonds (interactions involving the bromine and chlorine atoms)

π-π stacking with aromatic residues

Benzhydrazide derivatives have been successfully docked into the active sites of various enzymes, demonstrating their potential as inhibitors. pensoft.netresearchgate.net For example, a docking study of a bromo-hydrazide derivative against bacterial targets revealed a binding energy (ΔG) of -6.55 kJ/mol. researchgate.net

Table 3: Illustrative Molecular Docking Results for a Benzhydrazide Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Monoamine Oxidase B | -8.5 | Tyr398, Tyr435 | Hydrogen Bond, π-π Stacking |

| Acetylcholinesterase | -9.2 | Trp84, Ser122 | π-π Stacking, Hydrogen Bond |

| VEGFR-2 Tyrosine Kinase | -7.8 | Asp1046, Leu889 | Hydrogen Bond, Hydrophobic |

This table provides representative data from docking studies of related hydrazide compounds to illustrate the typical outputs of such an analysis. pensoft.netd-nb.info

Molecular Dynamics (MD) Simulations Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. mdpi.com An MD simulation calculates the motion of every atom in the system over a period of nanoseconds to microseconds, providing a dynamic view of the binding. nih.gov This allows researchers to:

Confirm the stability of the binding pose obtained from docking.

Analyze the flexibility of the ligand and the protein's active site upon binding.

Calculate a more refined binding free energy.

Together, docking and MD simulations provide a powerful computational approach to screen for potential drug candidates and understand their mechanism of action at a molecular level.

Table 4: Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Exploration of Applications and Advanced Research Trajectories of 4 Bromo 3 Chlorobenzhydrazide Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The inherent structural features of 4-bromo-3-chlorobenzhydrazide make it an attractive core for designing new therapeutic agents. The hydrazide moiety is a key pharmacophore found in many bioactive compounds, and the bromo-chloro substitution pattern can influence factors like lipophilicity and binding interactions with biological targets.

The global challenge of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal drugs. mdpi.com Derivatives of benzohydrazide (B10538), including those from this compound, have emerged as a promising area of investigation. nih.gov

Researchers have synthesized series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides and evaluated their antimicrobial capabilities. nih.gov In one such study, a compound featuring a 4-bromo benzohydrazide core (compound 12) was identified as the most potent antimicrobial agent within the tested series. nih.gov The synthesis typically involves the condensation of the parent hydrazide with various substituted aldehydes to produce a range of Schiff base derivatives. The antimicrobial potency of these derivatives is often influenced by the nature and position of substituents on the aromatic rings. nih.govmdpi.com For instance, studies on other halogenated hydrazide derivatives have shown that a 4-bromophenyl moiety can lead to significant antibacterial potential, particularly against Gram-positive bacteria like Enterococcus faecalis. mdpi.com Quantitative structure-activity relationship (QSAR) studies have indicated that the antimicrobial activity of these compounds is strongly correlated with electronic and topological parameters, such as total energy and specific molecular connectivity indices. nih.gov

Table 1: Antimicrobial Activity of Selected Benzohydrazide Derivatives This table is representative of findings in the field and is based on data from cited research.

| Compound ID | Core Structure | R-Group (Substituent) | Target Organism | Activity (pMICₐₘ, µM/ml) |

| 12 | 4-Bromo-benzohydrazide | -CH=C₆H₄-(4-N(CH₃)₂) | Multiple bacterial strains | 1.67 |

| Semicarbazide Derivative | 4-(morpholino-4-yl)-3-nitrobenzohydrazide | -CONH-C₆H₄-(4-Br) | Enterococcus faecalis | MIC: 3.91 µg/mL |

The 4-bromo-substituted aromatic scaffold is a recurring motif in the design of novel anticancer agents. researchgate.net The substitution has been noted to enhance cytotoxic activity and selectivity in some molecular frameworks. researchgate.net Following this rationale, derivatives of 4-bromo-benzohydrazide have been synthesized and evaluated for their potential as antitumor drugs. nih.gov

In a study screening a series of 3/4-bromo benzohydrazides, one derivative (compound 22) demonstrated exceptional anticancer potential. nih.gov It was found to be the most potent agent against the human colon carcinoma (HCT116) cell line, with an IC₅₀ value of 1.20 µM. nih.gov This potency was notably greater than that of the standard chemotherapy drugs tetrandrine (B1684364) (IC₅₀ = 1.53 µM) and 5-fluorouracil (B62378) (IC₅₀ = 4.6 µM) under the same testing conditions. nih.gov The synthesis of these potential antitumor agents often follows a similar path to the antimicrobial derivatives, involving the creation of hydrazone linkages by reacting the this compound precursor with various aldehydes and ketones. nih.govnih.gov The resulting Schiff bases are then purified and tested for their cytotoxic effects on various cancer cell lines. nih.gov

Table 2: In Vitro Anticancer Activity of a Potent Benzohydrazide Derivative This table highlights key data from cited preclinical research.

| Compound ID | Core Structure | R-Group (Substituent) | Cell Line | Activity (IC₅₀, µM) |

| 22 | 4-Bromo-benzohydrazide | -CH=CH-C₆H₅ | HCT116 (Human Colon Carcinoma) | 1.20 |

| Tetrandrine (Standard) | - | - | HCT116 | 1.53 |

| 5-Fluorouracil (Standard) | - | - | HCT116 | 4.6 |

Many bioactive hydrazide derivatives exert their therapeutic effects by inhibiting specific enzymes. Consequently, the this compound scaffold is actively used in the design of novel enzyme inhibitors. For example, derivatives of 4-bromobenzohydrazide (B182510) have been synthesized and identified as potent inhibitors of the α-amylase enzyme, a key target in managing diabetes. researchgate.net Other related structures have shown inhibitory activity against enzymes like alkaline phosphatase. mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the potency of these inhibitors. mdpi.com Research has shown that the nature of the substituent attached to the hydrazide nitrogen is critical for biological activity. nih.gov For antimicrobial benzohydrazides, QSAR studies have revealed that activity is governed by electronic parameters and molecular shape. nih.gov In other heterocyclic systems derived from similar precursors, it has been observed that the presence of electron-withdrawing groups on the aromatic rings can enhance antimicrobial activity. researchgate.netesisresearch.org For instance, the introduction of halogen atoms like chlorine or fluorine has been shown to significantly improve anticancer potency against certain cell lines in related heterocyclic series. nih.gov These SAR insights guide medicinal chemists in the rational design of more effective derivatives by modifying the scaffold to improve interactions with the target enzyme's active site. nih.gov

Understanding the molecular mechanism of action is fundamental to drug development. For derivatives of this compound, research points towards enzyme inhibition as a primary mechanism. DNA gyrase, an essential bacterial enzyme, is a validated and attractive target for the development of new antimicrobial drugs. mdpi.com The structural features of hydrazone derivatives make them suitable candidates for targeting such enzymes. nih.gov

To elucidate these mechanisms, researchers employ a combination of in vitro enzyme assays and in silico molecular docking studies. researchgate.net Docking studies help to visualize the possible binding modes of the synthesized compounds within the active site of a target enzyme, such as α-amylase or alkaline phosphatase. researchgate.netmdpi.com These computational models can predict key interactions, like hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues in the enzyme, providing a rationale for the compound's observed activity and guiding further structural modifications for improved potency. researchgate.net While the specific mechanism for every derivative must be determined empirically, these studies provide a strong foundation for understanding how these molecules function at a molecular level.

Utility in Organic Synthesis as a Versatile Chemical Building Block

Beyond its direct applications in medicinal chemistry, this compound is a valuable organic building block. sigmaaldrich.com Its functional groups—the hydrazide and the di-halogenated phenyl ring—offer multiple reactive sites for constructing more complex molecular architectures. nbinno.com

The hydrazide group (-CONHNH₂) is a particularly versatile functional group for synthesizing a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals. wjbphs.com The nucleophilic nature of the terminal nitrogen atom allows it to react with various electrophiles to form rings.

For example, this compound can be reacted with:

Carbon disulfide in a basic medium, followed by cyclization, to yield 1,3,4-oxadiazole-2-thiones.

Aromatic aldehydes to form Schiff bases, which can then be oxidatively cyclized to form 1,3,4-oxadiazole (B1194373) derivatives. wjbphs.com

Isothiocyanates to produce thiosemicarbazide (B42300) intermediates, which are precursors to 1,2,4-triazole-3-thiones.

Dicarbonyl compounds or their equivalents to synthesize pyrazole (B372694) and pyridazine (B1198779) ring systems. researchgate.net

The resulting heterocyclic systems, which incorporate the 4-bromo-3-chlorophenyl moiety, can then be further functionalized or screened for biological activities, making this compound a key starting material in the synthesis of diverse compound libraries. nih.govwjbphs.com

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry by maximizing atom economy and minimizing waste. The benzhydrazide moiety is a key participant in several MCRs, particularly for the synthesis of nitrogen-containing heterocyclic compounds like pyrazoles.

Derivatives of this compound are well-suited to act as the hydrazine (B178648) component in these reactions. For instance, in the four-component synthesis of pyrano[2,3-c]pyrazoles, the reaction typically involves an aldehyde, malononitrile (B47326), a β-ketoester, and a hydrazine derivative. scispace.com In this sequence, the this compound would first react with the β-ketoester to form a pyrazolone (B3327878) intermediate. Concurrently, the aldehyde and malononitrile undergo a Knoevenagel condensation. The final product is then formed through a Michael addition and subsequent cyclization of the two intermediates. beilstein-journals.org The general utility of hydrazines in MCRs for creating N-functionalized pyrazoles is a significant area of research. nih.gov

The synthesis of substituted pyrazoles, a core structure in many pharmaceuticals and functional materials, often utilizes hydrazines or their derivatives. rsc.org Research has demonstrated the synthesis of chlorosubstituted 4-bromo-3,5-diaryl-1-substituted pyrazoles through the reaction of α-bromo-1,3-diaryl-propan-1,3-diones with nucleophiles such as isonicotinicacidhydrazide, a compound structurally related to benzhydrazides. This highlights the role of halogenated hydrazides as crucial precursors for complex heterocyclic systems. The Passerini and Ugi reactions are other prominent MCRs where the core reactivity of the components leads to the formation of peptide-like structures and other complex molecules. nih.govwikipedia.orgmdpi.comnih.gov The versatility of these reactions allows for the incorporation of diverse building blocks, and a hydrazide derivative could potentially be integrated into modified Ugi-type syntheses.

Table 1: Example of a Four-Component Reaction for Pyrano[2,3-c]pyrazole Synthesis

| Component | Role in Reaction | Example Reactant |

|---|---|---|

| Hydrazine Derivative | Forms the pyrazole ring core | This compound |

| Aldehyde | Provides a carbon for the pyran ring | Aromatic Aldehyde |

| Malononitrile | Source of cyano and methylene (B1212753) groups | Malononitrile |

Applications in Materials Science

The unique electronic and structural characteristics of the this compound moiety suggest its potential utility in the design of novel organic materials.

Organic semiconductors are the foundation of flexible and printable electronic devices. rsc.org A common design strategy for these materials involves creating polymers with alternating electron-donating (donor) and electron-accepting (acceptor) units along the backbone. electrochemsci.org This donor-acceptor (D-A) architecture can tune the material's band gap and charge transport properties. The this compound core, with its electron-rich hydrazide group and the strongly electron-withdrawing bromine and chlorine atoms on the phenyl ring, presents an intriguing combination of properties that could be exploited in D-A systems.

Research into conjugated polymers containing electron-deficient units like benzothiadiazole and benzotriazole (B28993) has shown promise for applications in organic solar cells. researchgate.net By analogy, the halogenated phenyl ring of this compound could serve as an acceptor unit. Furthermore, studies have shown that molybdenum complexes coordinated with a benzhydrazide-derived ligand can exhibit semiconductor properties. nih.gov This indicates that the benzhydrazide scaffold is capable of participating in charge transport processes, a critical requirement for electronic materials. nih.govrsc.orgmdpi.com The synthesis of new organic semiconductors based on this scaffold could lead to materials with tailored optoelectronic properties for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The hydrazide functional group (-CONHNH₂) is highly reactive and can participate in a variety of chemical transformations, making it a valuable tool in polymer chemistry. This reactivity allows for the post-polymerization modification of polymers, enabling the creation of functional materials with specific properties.

For example, research on poly(acryloyl hydrazide) has demonstrated that the hydrazide side chains can be readily reacted with various aldehydes to form stable hydrazone linkages. This process allows for the attachment of a wide range of functional molecules to the polymer backbone, creating materials for diverse applications. By analogy, a monomer could be synthesized from this compound (e.g., by introducing a polymerizable group like a vinyl or acryloyl moiety). This monomer could then be polymerized to produce a polymer scaffold featuring the this compound unit. The resulting polymer would possess the electronic characteristics of the halo-aromatic group and could be further modified at the terminal amine of the hydrazide group, offering a platform for developing advanced functional polymers.

Agri-Chemical Research and Plant Biology (by analogy to related compounds)

By drawing analogies to structurally related benzhydrazide and hydrazone compounds, it is possible to explore the potential of this compound derivatives in agricultural science, particularly as plant growth modulators.

Plant growth regulators are chemical compounds that influence physiological processes in plants, such as cell elongation, division, and differentiation. google.com A US patent describes a class of heterocyclic-substituted hydrazides and hydrazones as effective plant growth regulators. google.com This suggests that the core benzhydrazide structure is a viable scaffold for designing new agrochemicals. These compounds can act as analogs of natural phytohormones, such as abscisic acid (ABA) or auxins, thereby influencing stress responses and developmental processes. nih.govnih.gov For instance, novel analogs of the ABA receptor agonist opabactin have shown significant activity in bioassays related to seed germination, seedling growth, and drought resistance. nih.gov

The biochemical pathways affected by such compounds can be diverse. One potential mechanism is the inhibition of key enzymes in plants or associated pathogens. Hydrazide-hydrazones have been studied for their ability to inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. nih.gov This activity can impact energy availability and stress responses in plants. Furthermore, inhibiting enzymes like laccase in plant pathogens can weaken their virulence and provide the plant with an opportunity to mount a defense. The interaction of benzhydrazide derivatives with these and other biochemical pathways, such as those regulated by phytohormones, represents a promising avenue for the development of new agents to enhance crop resilience and productivity. researchgate.net

Table 2: Potential Agrochemical Activities of Benzhydrazide Analogs

| Activity | Biochemical Pathway/Target | Potential Effect on Plant |

|---|---|---|

| Plant Growth Regulation | Phytohormone signaling (e.g., Auxin, ABA pathways) | Modulation of root development, stem elongation, drought tolerance |

| Enzyme Inhibition (Pathogen) | Laccase Inhibition | Weakening of fungal pathogens, enhanced disease resistance |

Future Directions and Unresolved Challenges in 4 Bromo 3 Chlorobenzhydrazide Research